

What is Palmitic acid-d4 and its chemical structure?

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Compound of Interest		
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An In-depth Technical Guide to Palmitic Acid-d4 For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Palmitic acid-d4**, a deuterated analog of palmitic acid. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed information on its chemical properties, applications, and relevant experimental protocols.

Introduction to Palmitic Acid-d4

Palmitic acid-d4 is a stable isotope-labeled version of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. In Palmitic acid-d4, four hydrogen atoms have been replaced by deuterium atoms. The most commonly available isomer for research purposes is Hexadecanoic-7,7,8,8-d4 acid. This isotopic substitution makes it an invaluable tool in mass spectrometry-based quantitative analysis, where it is predominantly used as an internal standard. Its chemical behavior is nearly identical to its non-deuterated counterpart, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations and improving the accuracy of quantification.

Chemical Structure and Properties



The chemical structure of **Palmitic acid-d4**, specifically the 7,7,8,8-d4 isomer, is characterized by the replacement of four hydrogen atoms with deuterium on the 7th and 8th carbon atoms of the hexadecanoic acid backbone.

Chemical Structure Diagram

Palmitic acid-7,7,8,8-d4		
СНз-		
(CH2)5-		
CH2-		
CD ₂ -		
CD ₂ -		
(CH ₂) ₅ -		
СООН		

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Caption: Chemical structure of Palmitic acid-7,7,8,8-d4.

Quantitative Data

The physical and chemical properties of Palmitic acid-7,7,8,8-d4 are summarized in the table below. It is important to note that while many physical properties are not specifically reported for the deuterated form, they are expected to be very similar to those of unlabeled palmitic acid.

Property	Value	Source
Chemical Name	Hexadecanoic-7,7,8,8-d4 acid	-
CAS Number	75736-49-1	-
Molecular Formula	C16H28D4O2	-
Molecular Weight	260.45 g/mol	-
Melting Point	~62.9 °C (for unlabeled palmitic acid)	[1]
Boiling Point	~351-352 °C (for unlabeled palmitic acid)	[1]
Appearance	White solid	-
Isotopic Purity	≥98 atom % D	-
Chemical Purity	≥98%	[2]
Solubility	Soluble in ethanol (≥30 mg/mL), DMSO (≥20 mg/mL), and DMF (≥20 mg/mL). Insoluble in water.	[3]

Applications in Research and Development

The primary application of **Palmitic acid-d4** is as an internal standard for the accurate quantification of palmitic acid and other fatty acids in biological samples using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-



labeled internal standard is considered the gold standard for quantitative analysis as it accounts for sample loss during extraction and purification, as well as for variations in ionization efficiency in the mass spectrometer.

Experimental Protocols

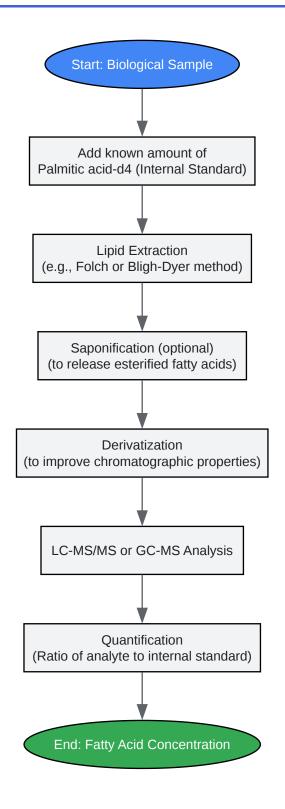
The following is a generalized protocol for the quantification of fatty acids in a biological matrix (e.g., plasma, tissue homogenate) using **Palmitic acid-d4** as an internal standard. This protocol is a composite of established methods and should be optimized for specific experimental needs.

Materials and Reagents

- Palmitic acid-d4 (as internal standard)
- Unlabeled palmitic acid (for calibration curve)
- Biological sample (e.g., plasma, tissue homogenate)
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- Hexane (HPLC grade)
- Potassium hydroxide (KOH) solution
- Hydrochloric acid (HCl)
- Derivatization agent (e.g., pentafluorobenzyl bromide for GC-MS, or picolinyl amine for LC-MS)
- LC-MS or GC-MS system

Sample Preparation Workflow





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Caption: General workflow for fatty acid quantification using **Palmitic acid-d4**.

Detailed Methodologies

Foundational & Exploratory





Step 1: Sample Spiking To a known volume or weight of the biological sample, add a precise amount of **Palmitic acid-d4** solution in a suitable solvent (e.g., ethanol). The amount added should be comparable to the expected concentration of the endogenous palmitic acid.

Step 2: Lipid Extraction Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase.

Step 3: Saponification (Optional) If the goal is to measure total fatty acids (both free and esterified), the lipid extract must be saponified. This is achieved by incubating the extract with a solution of potassium hydroxide in methanol at an elevated temperature (e.g., 60°C) to hydrolyze the ester bonds.

Step 4: Derivatization To improve the volatility and ionization efficiency of the fatty acids for GC-MS or LC-MS analysis, they are typically derivatized. For GC-MS, a common method is to convert the fatty acids to their pentafluorobenzyl (PFB) esters. For LC-MS, derivatization to picolinyl esters can enhance ionization.

Step 5: Instrumental Analysis The derivatized sample is then injected into the GC-MS or LC-MS/MS system. The chromatographic conditions are optimized to separate the fatty acid of interest from other components in the sample. The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the target analyte and the internal standard (e.g., selected ion monitoring (SIM) for GC-MS or multiple reaction monitoring (MRM) for LC-MS/MS).

Step 6: Quantification A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled palmitic acid and a fixed concentration of **Palmitic acid-d4**. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of palmitic acid in the unknown sample is then determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Conclusion



Palmitic acid-d4 is an essential tool for researchers and drug development professionals who require accurate and precise quantification of palmitic acid in biological systems. Its use as an internal standard in mass spectrometry-based methods minimizes analytical variability and enhances the reliability of the data. The protocols and information provided in this guide offer a solid foundation for the successful application of **Palmitic acid-d4** in a laboratory setting.

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